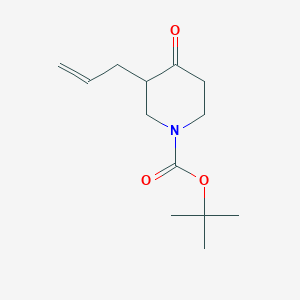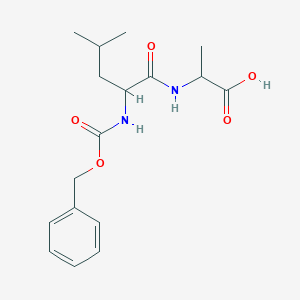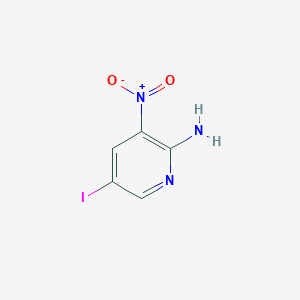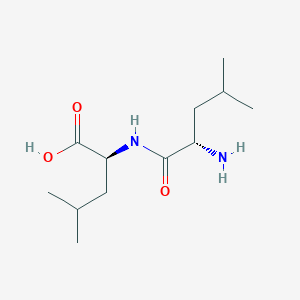![molecular formula C14H14ClNO2S B152516 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-79-3](/img/structure/B152516.png)
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in the 1970s and has since been used to study the mechanism of action of NSAIDs, as well as their biochemical and physiological effects.
Mecanismo De Acción
Etofenamate works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By reducing the production of prostaglandins, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Etofenamate has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to inhibit platelet aggregation, which can help to prevent blood clots. It has also been found to have antioxidant properties, which may help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid for lab experiments is its well-established mechanism of action. It has been extensively studied and is widely used as a model compound for studying the mechanism of action of NSAIDs. However, one limitation of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of interest is the development of new NSAIDs that are more effective and have fewer side effects than existing drugs. Another area of interest is the study of the long-term effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid and other NSAIDs on the body, particularly with regard to their effects on the cardiovascular system. Finally, there is a need for further research into the biochemical and physiological effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, particularly with regard to its antioxidant properties.
Métodos De Síntesis
Etofenamate is synthesized by reacting 4-ethylthiazole-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-bromo-propionic acid to yield 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
Aplicaciones Científicas De Investigación
Etofenamate is commonly used in scientific research to study the mechanism of action of NSAIDs. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.
Propiedades
Número CAS |
138568-79-3 |
|---|---|
Nombre del producto |
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Fórmula molecular |
C14H14ClNO2S |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clave InChI |
PJWRFZSMFHNTRI-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
SMILES canónico |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




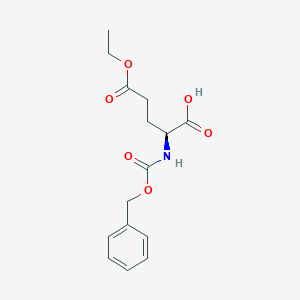

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)

